molecular formula C12H21NO6 B3262024 (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid CAS No. 350832-82-5

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid

Cat. No.: B3262024
CAS No.: 350832-82-5
M. Wt: 275.3 g/mol
InChI Key: WEEQAYUCVHBXJK-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is a chiral, protected amino acid derivative of significant value in synthetic organic chemistry and peptide research. This compound features orthogonal protecting groups, with a tert-butoxycarbonyl (Boc) group safeguarding the alpha-amino functionality and a methyl ester protecting the side-chain carboxylic acid . This protection scheme is crucial for facilitating complex, multi-step peptide synthesis by allowing selective deprotection and controlled chain elongation. The primary application of this building block is in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics, particularly those requiring a lysine-like side chain with specific modifications. Researchers utilize this compound in the development of novel therapeutic candidates, chemical biology probes, and for studying structure-activity relationships (SAR). The Boc protecting group is stable under basic conditions and can be readily removed under mild acidic conditions, making it compatible with a wide range of synthetic methodologies . Similarly, the methyl ester can be hydrolyzed under basic conditions to regenerate the free carboxylic acid for further conjugation. As a specialized chemical, this product is intended for use by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain product stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(10(15)16)6-5-7-9(14)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQAYUCVHBXJK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-Boc Deprotection: The primary amine.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-((tert-butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is C12H23N2O5C_{12}H_{23}N_{2}O_{5}. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The compound is primarily used as an intermediate in the synthesis of peptides and other bioactive molecules.

Medicinal Chemistry

1.1 Drug Development

The compound serves as a key building block in the synthesis of peptide-based drugs. Its Boc-protected amino group allows for selective coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This property is particularly valuable in the development of therapeutics targeting various diseases, including cancer and metabolic disorders.

Case Study: Peptide Synthesis for Cancer Therapy
In a study exploring novel peptide conjugates for cancer treatment, this compound was utilized to synthesize a series of cyclic peptides that demonstrated enhanced cytotoxicity against tumor cells compared to linear counterparts. The incorporation of this compound improved the stability and bioavailability of the peptides, showcasing its potential in targeted therapy .

Bioconjugation

2.1 Antibody-Drug Conjugates (ADCs)

Boc-protected amino acids like this compound are instrumental in the preparation of ADCs. These conjugates combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissues.

Data Table: ADCs Utilizing Boc-Lysine Derivatives

ADC NameTarget AntigenCytotoxic DrugEfficacy
Trastuzumab-DM1HER2DM1High
Brentuximab VedotinCD30Monomethyl auristatin E (MMAE)Moderate

In these formulations, the Boc group allows for controlled release and activation of the drug upon reaching the target site, enhancing therapeutic outcomes .

Peptide Therapeutics

3.1 Hormonal and Enzymatic Peptides

The compound's utility extends to the synthesis of various hormonal peptides and enzymes that require specific structural conformations for biological activity. The protection offered by the Boc group enables chemists to manipulate these structures without compromising their functionality.

Case Study: Insulin Analogues
Research has demonstrated that modifying insulin analogues with this compound results in improved pharmacokinetic profiles. These analogues exhibited prolonged action and reduced side effects in diabetic models .

Research Applications

4.1 Biochemical Studies

This compound is also employed in biochemical assays to study protein interactions and enzymatic activities due to its ability to mimic natural amino acids while providing a protective environment for reactive groups.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups
Target Compound N/A C₁₂H₂₁NO₆ Boc-amino, 6-methoxy-6-oxo, carboxylic acid
(S)-6-(Benzyloxy)-2-((Boc)amino)-6-oxohexanoic acid 80975-50-4, 623950-04-9 C₁₈H₂₅NO₆ Boc-amino, 6-benzyloxy-6-oxo, carboxylic acid
(S)-2-((Boc)amino)-6-ureidohexanoic acid 201418-83-9 C₁₂H₂₃N₃O₅ Boc-amino, 6-ureido, carboxylic acid
(R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid N/A C₁₄H₁₇INO₄ Boc-amino, 4-iodophenyl, carboxylic acid

Structural and Property Differences

Methoxy vs. Benzyloxy at C6 The target compound’s methoxy group (OCH₃) confers moderate hydrophilicity, whereas the benzyloxy analog (C₆H₅CH₂O) introduces bulkiness and lipophilicity, impacting solubility and reactivity . The benzyloxy variant is prioritized in agrochemical synthesis due to its stability under harsh conditions . Molecular Weight: The benzyloxy analog (C₁₈H₂₅NO₆, MW 363.4 g/mol) is heavier than the target compound (C₁₂H₂₁NO₆, ~275.3 g/mol), affecting diffusion rates in biological systems.

Oxo vs. Ureido at C6

  • Replacing the 6-oxo-methoxy group with a ureido moiety (-NHCONH₂) enhances hydrogen-bonding capacity and aqueous solubility (C₁₂H₂₃N₃O₅, MW 289.3 g/mol). This makes the ureido derivative suitable for peptide synthesis and biochemical studies .

Aromatic vs. Aliphatic Side Chains The 4-iodophenyl analog (C₁₄H₁₇INO₄) incorporates an aromatic iodine substituent, enabling radio-labeling or cross-coupling reactions. This compound is utilized in anticancer inhibitor research due to its bioactivity .

Key Research Findings

  • Steric Effects : The benzyloxy group in the analog hinders nucleophilic attacks at C6, making it less reactive than the methoxy variant in ester hydrolysis .
  • Solubility : The ureido analog’s solubility in polar solvents (e.g., water, DMSO) is 3–5× higher than the target compound, critical for biological assays .
  • Catalytic Utility : The target compound’s methoxy-oxo group facilitates regioselective Baeyer-Villiger oxidations, achieving >90% enantiomeric excess in ketone synthesis .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid, also known by its CAS number 3017-32-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O5, with a molecular weight of 258.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the tert-butoxycarbonyl group exhibit significant antibacterial properties. For instance, a study on various thiazolidine derivatives demonstrated that compounds with similar structural motifs showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compound in that study had an IC50 value significantly lower than traditional antibiotics like Penicillin G and Kanamycin B .

Compound NameIC50 (µg/mL)Bacterial Strain
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid0.195Pseudomonas aeruginosa
Control: Penicillin G0.500Staphylococcus aureus
Control: Kanamycin B0.300Escherichia coli

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that certain Boc-protected amino acids can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in therapeutic applications targeting metabolic disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study published in the Journal of Medicinal Chemistry explored the synthesis and antibacterial activity of various Boc-protected amino acids, including this compound. The results indicated that these compounds could inhibit bacterial growth at low concentrations and suggested potential for development into new antimicrobial agents .
  • Case Study on Structure-Activity Relationship
    Another investigation focused on the structure-activity relationship (SAR) of Boc-amino acid derivatives. The study found that modifications to the Boc group and other substituents significantly influenced biological activity, providing insights into how structural changes can enhance or diminish efficacy against target pathogens .

Q & A

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid?

Methodological Answer: The compound is synthesized from L-α-aminoadipic acid δ-methyl ester hydrochloride via a biphasic reaction system. Key steps include:

Deprotonation : Suspending the hydrochloride salt with sodium bicarbonate (3 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

Boc Protection : Reacting under stirring at room temperature to introduce the tert-butoxycarbonyl (Boc) group.

Workup : Isolation via standard aqueous extraction and purification by chromatography or crystallization.

Q. Table 1: Synthetic Conditions from Literature

Starting MaterialReagentsSolvent SystemReaction SetupReference
L-α-Aminoadipic acid δ-methyl ester HClNaHCO₃1,4-dioxane/water (1:1)2 dram vial, stir bar, 2.5 mL solvent

Q. How is the Boc group stabilized during synthesis to prevent premature deprotection?

Methodological Answer: The Boc group is stabilized by:

  • pH Control : Using sodium bicarbonate to maintain a mildly basic environment (pH ~8–9), minimizing acid-catalyzed cleavage.
  • Solvent Choice : Aqueous-organic biphasic systems (e.g., 1,4-dioxane/water) reduce side reactions.
  • Temperature : Reactions are conducted at room temperature unless specified for specific activation.

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and characterization?

Methodological Answer: Enantiomeric purity is critical due to the (S)-configuration of the compound. Key strategies include:

Chiral Starting Materials : Use enantiomerically pure precursors (e.g., L-α-aminoadipic acid derivatives).

Analytical Validation :

  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare observed [α]D values with literature data.

Stereochemical Monitoring : Track retention of configuration via ¹H-NMR coupling constants or NOE experiments.

Q. Table 2: Analytical Methods for Enantiopurity Assessment

MethodConditionsKey MetricsReference
Chiral HPLCChiralpak® IA, 90:10 hexane/IPA, 1 mL/minRetention time, peak symmetry
Optical RotationSodium lamp (589 nm), 25°C[α]D = reported value ± 2°

Q. What advanced applications does this compound have in enzyme inhibitor design?

Methodological Answer: The compound serves as a precursor for boronate-containing enzyme inhibitors (e.g., arginase inhibitors). Key steps include:

Derivatization : Introduce boronate esters via Suzuki-Miyaura coupling or alkylation (e.g., using 2-(4-iodobutyl)-1,3,2-dioxaborolane).

Biological Testing :

  • Enzyme Assays : Measure IC₅₀ values against recombinant human arginase I/II.
  • Cell-Based Studies : Evaluate cytotoxicity and target engagement in cancer cell lines.

Example Pathway :
(S)-2-((Boc)amino)-6-methoxy-6-oxohexanoic acid → Boronate ester intermediate → Inhibitor (e.g., (R)-2-amino-6-boronohexanoic acid derivatives) .

Q. How does the methoxy group influence the compound’s stability and reactivity?

Methodological Answer: The 6-methoxy-6-oxo moiety impacts:

  • Steric Hindrance : Reduces nucleophilic attack at the carbonyl, enhancing stability.
  • Solubility : Increases hydrophilicity compared to alkyl esters.
  • Reactivity : Participates in hydrogen bonding, affecting crystallization and enzyme binding.
    Experimental Validation :
  • Accelerated Stability Studies : Monitor degradation under acidic (pH 3), neutral, and basic (pH 10) conditions via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

Q. What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer: Common challenges include:

  • Byproduct Formation : Unreacted starting material or Boc-deprotected species.
  • Resolution : Use flash chromatography with gradients (e.g., 0–10% methanol in dichloromethane).
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) and cooling rates.

Q. Table 3: Purification Protocols

StepTechniqueConditionsYieldReference
Initial PurificationFlash ChromatographySilica gel, 5% MeOH/DCM60–70%
RecrystallizationEthyl acetate/hexaneSlow cooling, −20°C85%

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl), methoxy (δ ~3.6 ppm), and carbonyl signals.
  • HRMS : Validate molecular formula (C₁₃H₂₃NO₇ requires [M+H]⁺ = 330.1549).
  • IR Spectroscopy : Detect amide I band (~1680 cm⁻¹) and ester C=O (~1740 cm⁻¹).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid
Reactant of Route 2
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(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid

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